molecular formula C10H16N2O2 B11899777 tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B11899777
M. Wt: 196.25 g/mol
InChI Key: ODTLGFXSJJSANW-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxamide
  • tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carbonitrile
  • tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness: tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-6-8(7(2)12-11-6)9(13)14-10(3,4)5/h1-5H3,(H,11,12)

InChI Key

ODTLGFXSJJSANW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)OC(C)(C)C

Origin of Product

United States

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